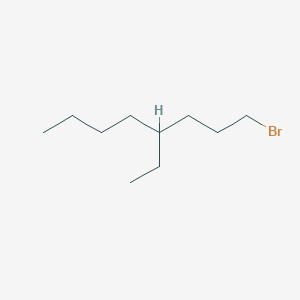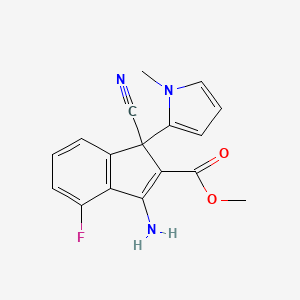![molecular formula C23H20O3S B3123246 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 306730-06-3](/img/structure/B3123246.png)
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate
Übersicht
Beschreibung
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound characterized by its unique structural features, including phenyl and thiophene rings. This compound is of significant interest in various fields of research due to its potential biological and chemical properties. It serves as a versatile building block in synthetic organic chemistry and has shown promising applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves the following steps:
Step 1: : Preparation of the intermediate 4-(propan-2-yl)phenyl acetic acid through Friedel-Crafts acylation.
Step 2: : Conversion of the intermediate to the corresponding acyl chloride.
Step 3: : Reaction with phenyl thiophene-2-carboxylic acid under basic conditions to form the final product.
Reaction conditions may vary, but common reagents include acetic anhydride, AlCl3, and bases such as NaOH or KOH. The reactions are usually carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve:
Continuous-flow reactors to maintain precise control over reaction conditions.
Catalysts to enhance reaction rates and efficiency.
Purification processes such as recrystallization or chromatography to achieve high-purity product suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : Typically involves the use of oxidizing agents like KMnO4 or H2O2 to introduce functional groups such as hydroxyl or carboxyl.
Reduction: : Commonly involves reducing agents like NaBH4 or LiAlH4 to convert carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines.
Common Reagents and Conditions Used in These Reactions
Oxidation: : KMnO4 in an acidic medium.
Reduction: : LiAlH4 in anhydrous ether.
Substitution: : NaOH or KOH in a polar solvent such as DMSO.
Major Products Formed from These Reactions
Oxidation: : Hydroxyl or carboxyl derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, it may serve as a probe to study enzyme-catalyzed reactions or as a ligand in receptor-binding studies.
Medicine
Industry
In the industrial sector, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the manufacture of more complex compounds.
Wirkmechanismus
The mechanism by which 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate exerts its effects depends on its specific application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: : The interaction with molecular targets can activate or inhibit biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenylphenyl thiophene-2-carboxylate
3-(propan-2-yl)phenyl thiophene-2-carboxylate
4-(propan-2-yl)phenyl propionate
Uniqueness
4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate stands out due to the specific positioning of its functional groups, which can confer unique reactivity and biological activity compared to its analogs
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3S/c1-16(2)18-8-5-17(6-9-18)7-14-21(24)19-10-12-20(13-11-19)26-23(25)22-4-3-15-27-22/h3-16H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEDFMYCHKKLSB-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



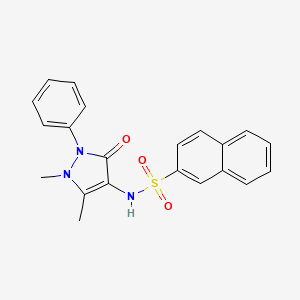

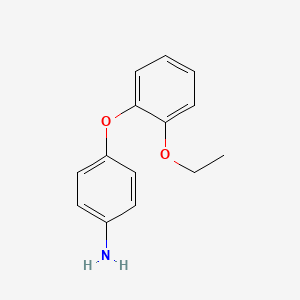

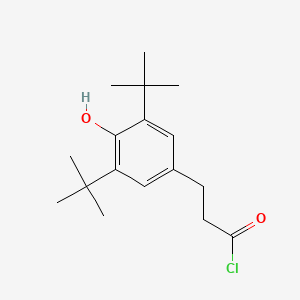
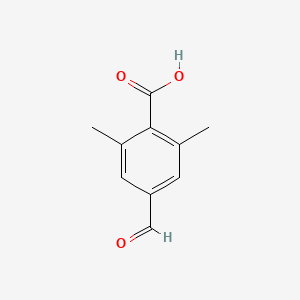
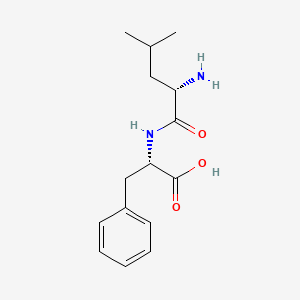

![4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B3123256.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)

